molecular formula C18H20O4 B1251792 Myrigalon B CAS No. 34328-55-7

Myrigalon B

カタログ番号: B1251792
CAS番号: 34328-55-7
分子量: 300.3 g/mol
InChIキー: SGSWJLOWQDDBPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Myrigalon B (C₁₈H₂₀O₄) is a bioactive C-methyl dihydrochalcone compound primarily isolated from the fruit exudates of Myrica gale L., a plant species renowned for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and vasorelaxant activities . Structurally, it belongs to the flavonoid subclass of dihydrochalcones, characterized by a 15-carbon skeleton with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. Myrigalon B is distinguished by its specific hydroxyl and methoxy substituents, which contribute to its bioactivity . Pharmacological studies highlight its role in modulating anti-inflammatory cytokines (e.g., IL-10, TGF-β) and inducing vasodilation via the NO/cGMP pathway .

特性

CAS番号

34328-55-7

分子式

C18H20O4

分子量

300.3 g/mol

IUPAC名

1-(2,6-dihydroxy-4-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C18H20O4/c1-11-16(20)15(17(21)12(2)18(11)22-3)14(19)10-9-13-7-5-4-6-8-13/h4-8,20-21H,9-10H2,1-3H3

InChIキー

SGSWJLOWQDDBPP-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1OC)C)O)C(=O)CCC2=CC=CC=C2)O

正規SMILES

CC1=C(C(=C(C(=C1OC)C)O)C(=O)CCC2=CC=CC=C2)O

melting_point

121°C

物理的記述

Solid

同義語

2',6'-dihydroxy-4'-methoxy-3',5'-dimethyldihydrochalcone
myrigalone B

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Myrigalone A and Myrigalone E

Myrigalone A (MyA) and Myrigalone E share the same botanical source (Myrica gale) and dihydrochalcone backbone as Myrigalon B. However, differences in substituents influence their bioactivity:

  • Myrigalone A : Contains fewer hydroxyl groups, reducing its solubility and antioxidant capacity compared to Myrigalon B .

Table 1: Structural Comparison of Myrigalone Compounds

Compound Molecular Formula Key Substituents Bioactivity Highlights
Myrigalon B C₁₈H₂₀O₄ 2',6'-dihydroxy-4'-methoxy Anti-inflammatory, vasorelaxant
Myrigalone A C₁₇H₁₈O₄ 4'-methoxy, no 2'-hydroxy Moderate antioxidant activity
Myrigalone E C₁₉H₂₂O₅ 2',4',6'-trimethoxy Enhanced lipophilicity
Sp-8356 (Structural Isomer)

Sp-8356 shares the same molecular formula (C₁₈H₂₀O₄) and monoisotopic mass (300.13617 Da) as Myrigalon B but exhibits a distinct InChIKey (ITCSXIQQWJYZHT-QITAHTHBSA-N vs. SGSWJLOWQDDBPP-UHFFFAOYSA-N), indicating isomerism. Despite structural similarities, Sp-8356 has a higher literature count (9 vs. 6), suggesting broader research interest, though neither compound has associated patents .

Comparison with Functionally Similar Compounds

Phloretin and Oleuropein Aglycone

Phloretin (a dihydrochalcone) and Oleuropein aglycone (a secoiridoid) are functionally analogous to Myrigalon B due to their vasorelaxant and anti-inflammatory effects:

  • Phloretin: Exhibits a lower docking score (-9.34 vs. -10.63 for Myrigalon B) in NO/cGMP pathway activation, indicating weaker binding affinity .
  • Oleuropein Aglycone : Shows comparable docking scores (-10.61 vs. -10.63) but differs in mechanism, primarily targeting calcium channels rather than cytokine modulation .

Table 2: Functional Comparison of Vasorelaxant Compounds

Compound Docking Score (NO/cGMP) Mechanism of Action Key Bioactivity
Myrigalon B -10.63 NO/cGMP pathway, cytokine modulation Anti-inflammatory, vasorelaxant
Oleuropein Aglycone -10.61 Calcium channel inhibition Antioxidant, antihypertensive
Phloretin -9.34 ROS scavenging Antidiabetic, anti-inflammatory
Curcumin and Tangeretin

Curcumin (a polyphenol) and Tangeretin (a polymethoxyflavone) are structurally distinct but share Myrigalon B’s anti-inflammatory properties:

  • Curcumin: Fails in NO/cGMP docking assays, relying instead on NF-κB pathway inhibition .
  • Tangeretin : Exhibits a lower docking score (-10.53 vs. -10.63) but superior bioavailability due to methoxy groups enhancing metabolic stability .

Pharmacological and Research Landscape

  • Anti-inflammatory Activity : Myrigalon B’s correlation with IL-10 and TGF-β outperforms Myrigalone A and E, which show weaker cytokine interactions .
  • Vasorelaxant Potency: Myrigalon B’s docking score (-10.63) surpasses most flavonoids, excluding reference compounds like Riociguat (-11.45) .

Q & A

Q. How can researchers systematically identify Myrigalon B in complex biological matrices?

To isolate and characterize Myrigalon B, employ a combination of high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS/MS) for precise molecular identification. Validate findings using nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Ensure protocols include negative controls (e.g., solvent blanks) and spike-and-recovery experiments to assess extraction efficiency .

Q. What experimental design principles should guide initial investigations of Myrigalon B’s bioactivity?

  • Hypothesis-driven design : Frame questions around specific mechanisms (e.g., "Does Myrigalon B inhibit Enzyme X in vitro?").
  • Dose-response curves : Test multiple concentrations to establish efficacy thresholds.
  • Replication : Use triplicate assays to minimize variability.
  • Controls : Include positive/negative controls (e.g., known inhibitors) to validate assay robustness .

Q. How should researchers conduct a systematic literature review on Myrigalon B?

  • Keyword strategy : Combine terms like "Myrigalon B," "biosynthesis pathways," and "pharmacological targets" with Boolean operators.
  • Database selection : Prioritize PubMed, Scopus, and Web of Science, filtering for peer-reviewed studies (2000–2025).
  • Gap analysis : Use tools like VOSviewer to map research clusters and identify understudied areas (e.g., metabolic stability or toxicity profiles) .

Advanced Research Questions

Q. How can multivariate analysis resolve conflicting data on Myrigalon B’s mechanism of action?

  • Lasso regression : Apply shrinkage methods to identify key variables in high-dimensional datasets (e.g., omics data) while minimizing overfitting .
  • Pathway enrichment analysis : Use tools like DAVID or GSEA to contextualize contradictory findings within biological networks.
  • Meta-analysis : Pool data from independent studies, adjusting for heterogeneity via random-effects models .

Q. What methodological strategies address reproducibility challenges in Myrigalon B studies?

  • Open protocols : Document experimental conditions (e.g., solvent purity, temperature fluctuations) in supplemental materials to enable replication .
  • Blinded analysis : Separate data collection and interpretation teams to reduce bias.
  • Collaborative validation : Share samples with independent labs for cross-verification of key results .

Q. How should researchers design studies to investigate Myrigalon B’s interactions with non-target proteins?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics in real-time.
  • Molecular docking simulations : Use AutoDock Vina or Schrödinger Suite to predict interaction sites, followed by mutagenesis assays for validation.
  • Thermal shift assays : Monitor protein stability changes upon ligand binding to infer indirect interactions .

Data Contradiction and Interpretation

Q. What frameworks are recommended for reconciling contradictory pharmacokinetic data on Myrigalon B?

  • Pharmacometric modeling : Integrate in vitro and in vivo data using NONMEM or Monolix to account for interspecies differences.
  • Sensitivity analysis : Identify variables (e.g., hepatic clearance rates) most influential on model outcomes.
  • Bayesian approaches : Update prior distributions with new evidence to refine parameter estimates .

Methodological Resources

  • Experimental documentation : Follow Beilstein Journal guidelines for detailed methods and supplemental data .
  • Ethical compliance : Adhere to NIH standards for human/animal studies, including IRB approvals and data anonymization .
  • Statistical tools : Use R or Python packages (e.g., SciPy, Stan) for advanced analyses, ensuring code reproducibility via GitHub repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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